![molecular formula C19H18N6O4 B6478061 methyl 4-(2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate CAS No. 1323775-72-9](/img/structure/B6478061.png)
methyl 4-(2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate
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Description
“Methyl 4-(2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate” is a complex organic compound. It is related to a class of compounds synthesized for their potential biological activities . These compounds are often used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been achieved using various methods. For instance, one study used magnesium oxide nanoparticles to catalyze the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . Another method involved the use of trimethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of catalysts such as magnesium oxide nanoparticles . Other reactions may involve a Diels–Alder reaction .Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to them . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been observed to adopt two main conformations, an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
Future Directions
The future research directions for this compound could involve further exploration of its biological activities. For instance, one study found that similar compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines . Therefore, this compound could potentially be developed into a new anticancer drug.
properties
IUPAC Name |
methyl 4-[[2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-28-19(27)12-3-5-14(6-4-12)22-15(26)11-25-9-13(10-25)18-23-17(24-29-18)16-20-7-2-8-21-16/h2-8,13H,9-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTIJVIYABWYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate |
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